molecular formula C45H51Cl2N2NiP B1527512 [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride CAS No. 903592-98-3

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride

Cat. No. B1527512
M. Wt: 780.5 g/mol
InChI Key: IGLKEXXECLLIAD-UHFFFAOYSA-L
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Description

“[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride” is a complex compound. The ligand, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is an important N-heterocyclic carbene (NHC) used in the field of homogeneous catalysis .


Synthesis Analysis

The synthesis of related compounds involves the use of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene as a ligand. For instance, it’s used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .


Molecular Structure Analysis

The molecular structure of the ligand, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is characterized by two phenyl rings attached to an imidazole ring. Each phenyl ring has two isopropyl groups attached to it .


Chemical Reactions Analysis

The ligand is used in various chemical reactions. It’s used in the amination reaction of aryl halides and C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .


Physical And Chemical Properties Analysis

The ligand, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is a solid substance with a melting point of 213-217 °C .

Scientific Research Applications

Catalytic Applications in Alkyne Hydration

Gatto et al. (2018) explored the use of various catalysts, including those containing NHC ligands like [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene], in the hydration of alkynes under solvent- and acid-free conditions. They found that only complexes with NHC ligands showed appreciable catalytic activity, indicating the significant role of the ligand in these reactions (Gatto, Del Zotto, Segato, & Zuccaccia, 2018).

Synthesis of N-Heterocyclic Carbene Ligands

Bantreil and Nolan (2011) described the synthesis of free N-heterocyclic carbenes (NHCs), including 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, and their use in creating ruthenium-based metathesis complexes. These complexes displayed high efficiency in various metathesis reactions due to the stability and activity conferred by the IPr ligand (Bantreil & Nolan, 2011).

Impact on Catalytic Behavior and Thermal Stability

Huang et al. (1999) investigated the exchange reaction of a phosphine ligand with sterically demanding carbene ligands, including 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, in ruthenium olefin metathesis catalysts. They observed improved catalytic properties and thermal stability in the resulting complexes, highlighting the influence of the carbene ligation on the catalyst's performance (Huang, Schanz, Stevens, & Nolan, 1999).

Use in Heterobimetallic Complex Synthesis

Laskar et al. (2017) examined the role of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene in the synthesis of Ta-Ni heterobimetallic complexes. They characterized the new complexes and highlighted the importance of this ligand in the creation of heterobimetallic coordination structures (Laskar et al., 2017).

Safety And Hazards

The ligand can cause skin and eye irritation. It’s recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .

Future Directions

The use of N-heterocyclic carbenes in homogeneous catalysis is a significant area of research. The development of new complexes and exploration of their catalytic activities could be potential future directions .

properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-triphenyl-λ5-phosphane;dichloronickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H51N2P.2ClH.Ni/c1-32(2)39-26-18-27-40(33(3)4)43(39)46-30-31-47(44-41(34(5)6)28-19-29-42(44)35(7)8)45(46)48(36-20-12-9-13-21-36,37-22-14-10-15-23-37)38-24-16-11-17-25-38;;;/h9-35H,1-8H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLKEXXECLLIAD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(C=CC=C6C(C)C)C(C)C.Cl[Ni]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H51Cl2N2NiP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718746
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)-2,3-dihydro-1H-imidazole--dichloronickel (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride

CAS RN

903592-98-3
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)-2,3-dihydro-1H-imidazole--dichloronickel (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Reactant of Route 2
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Reactant of Route 3
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Reactant of Route 4
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Reactant of Route 5
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Reactant of Route 6
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride

Citations

For This Compound
5
Citations
T Hardeman, J De Becker… - Journal of Polymer …, 2016 - Wiley Online Library
The effect of changing the halogen and the organometallic function in a Kumada Catalyst Transfer Polycondensation (KCTP) of poly(3‐alkylthiophene)s (P3AT) is investigated. On the …
Number of citations: 6 onlinelibrary.wiley.com
S Quattrosoldi, E Salatelli, G Koeckelberghs, P Leysen - amslaurea.unibo.it
The possibility to control molar mass and termination of the growing chain is fundamental to create well-defined, reproducible materials. For this reason, in order to apply …
Number of citations: 0 amslaurea.unibo.it
H Iguchi, C Higashi, Y Funasaki, K Fujita, A Mori… - Scientific Reports, 2017 - nature.com
Processing and manipulation of highly conductive pristine graphene in large quantities are still major challenges in the practical application of graphene for electric device. In the …
Number of citations: 20 www.nature.com
P Leysen, A Mannaerts… - … Chemistry and Physics, 2018 - Wiley Online Library
In this manuscript, the influence of the position of the alkoxy‐substituents on the polymerization of poly(phenylenes) is investigated. For this purpose, 3‐alkoxy‐m‐phenylene is …
Number of citations: 1 onlinelibrary.wiley.com
P Leysen - 2019 - lirias.kuleuven.be
The domain of conjugated polymers has already been thoroughly researched. However, up until now the research has mostly been focused on linear polymer structures. This project …
Number of citations: 0 lirias.kuleuven.be

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